Enantiomeric Purity and Stereochemical Identity: D- vs. DL-Glyceric Acid Calcium Salts
The target compound exhibits a well-defined positive optical rotation, directly confirming its D-enantiomeric purity. The DL-racemic mixture lacks this chiral fingerprint and will not rotate plane-polarized light under identical conditions. This stereochemical identity is critical for applications requiring a defined chiral environment .
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | +13° |
| Comparator Or Baseline | DL-Glyceric acid calcium salt dihydrate: ~0° (racemic, optically inactive) |
| Quantified Difference | > +13° enantiomeric excess vs. 0° for racemate |
| Conditions | c = 5 in H2O, 20°C |
Why This Matters
This quantifiable optical rotation value is essential for procuring a chemically defined chiral reagent; substitution with the DL-racemate introduces an uncontrolled 1:1 mixture of enantiomers, rendering stereoselective synthesis outcomes unpredictable.
